

Section 1: Synthesis and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Magnesium--yttrium (2/1)

Cat. No.: B15489919

[Get Quote](#)

The isolation and characterization of the Mg₂Y phase are fundamental to understanding its contribution to alloy properties. Synthesis is typically achieved through metallurgical processes, followed by detailed characterization.

Experimental Protocols

Synthesis via Arc Melting

A common laboratory method for producing Mg-Y intermetallic compounds is arc melting. This protocol ensures high purity and compositional accuracy.

- **Material Preparation:** High-purity magnesium (99.9%) and yttrium (99.9%) are weighed in the stoichiometric ratio for Mg₂Y.
- **Melting Environment:** The materials are placed in a water-cooled copper hearth within a vacuum chamber, which is subsequently backfilled with a high-purity inert gas, such as argon, to prevent oxidation.
- **Melting Process:** A non-consumable tungsten electrode generates an electric arc to melt the raw materials.
- **Homogenization:** The resulting ingot is flipped and re-melted multiple times (typically 4-5) to ensure chemical homogeneity.

- **Annealing:** The as-cast ingot may be sealed in a quartz tube under an inert atmosphere and annealed at an elevated temperature (e.g., 500°C) for an extended period (e.g., 120 hours) to achieve phase equilibrium.

Structural Characterization via X-Ray Diffraction (XRD)

XRD is used to identify the crystal structure and determine the lattice parameters of the synthesized compound.

- **Sample Preparation:** A small portion of the synthesized Mg₂Y ingot is ground into a fine powder using a mortar and pestle in an inert environment to prevent oxidation.
- **Data Acquisition:** The powder is mounted onto a sample holder and placed in a powder diffractometer. The sample is irradiated with monochromatic X-rays (commonly Cu K α , $\lambda = 1.5406 \text{ \AA}$) over a defined angular range (e.g., $2\theta = 20\text{-}90^\circ$).
- **Analysis:** The resulting diffraction pattern is analyzed. The peak positions are used to identify the crystal structure and calculate the lattice parameters, while the peak intensities and widths provide information about texture and crystallite size.

First-Principles Computational Analysis

Density Functional Theory (DFT) is a powerful tool for predicting the properties of intermetallic compounds from fundamental quantum mechanics.^{[1][2]}

- **Structure Definition:** The crystal structure of Mg₂Y (Hexagonal C14 Laves phase) is used as the input.^[3]
- **Calculation Parameters:** The calculation is performed using software like VASP or Quantum ESPRESSO. Key parameters include the choice of exchange-correlation functional (e.g., Generalized Gradient Approximation - GGA), a plane-wave cutoff energy, and a k-point mesh for sampling the Brillouin zone.
- **Structural Relaxation:** The lattice parameters and atomic positions are optimized to find the minimum energy configuration.

- Property Calculation: Following relaxation, properties such as the total energy (for formation enthalpy), elastic constants (via stress-strain or energy-strain methods), and electronic density of states are calculated.[2][4]

Section 2: Structural and Thermodynamic Properties

The stability and phase relationships of Mg₂Y are governed by its crystallographic and thermodynamic characteristics.

Crystal Structure

Mg₂Y is one of three stable intermetallic phases in the Mg-Y binary system, the others being Mg₂₄Y₅ and MgY.[5] It crystallizes in the C14-type hexagonal Laves phase structure.[3]

Property	Value	Reference
Crystal System	Hexagonal	[6]
Space Group	P6 ₃ /mmc (No. 194)	[7] (for isostructural MgZn ₂)
Structure Type	C14 Laves	[3]
Lattice Parameter, a	6.028 Å	[6]
Lattice Parameter, c	9.835 Å	[6]

Phase Diagram and Formation

According to the calculated Mg-Y phase diagram, the Mg₂Y phase is formed via a peritectic reaction at 785°C, where the liquid phase reacts with the MgY phase (Liquid + MgY → Mg₂Y). [5] At 616°C, a subsequent peritectic reaction occurs where Mg₂Y reacts with the liquid to form Mg₂₄Y₅ (Liquid + Mg₂Y → Mg₂₄Y₅).[5] The homogeneity range for the Mg₂Y phase at 673 K (400°C) is approximately 70.5-75.8 at% Mg.[8]

Thermodynamic Properties

First-principles calculations have been employed to determine the thermodynamic stability of the Mg₂Y phase. Properties like the heat of formation and cohesive energy indicate its stability.

[\[4\]](#)

Property	Value	Method
Heat of Formation	-13.1 kJ/mol	First-Principles Calculation
Cohesive Energy	-3.73 eV/atom	First-Principles Calculation
Melting Point	~785 °C (Formation Temperature)	Phase Diagram Analysis [5]

Section 3: Mechanical Properties

The mechanical properties of the Mg₂Y intermetallic are crucial for its role as a strengthening precipitate in magnesium alloys. Due to its brittle nature, these properties are often determined via first-principles calculations or nanoindentation experiments.

Elastic Properties

The calculated elastic constants and moduli provide insight into the stiffness and mechanical response of Mg₂Y.[\[1\]](#)[\[2\]](#)

Property	Value (GPa)	Method
Bulk Modulus (B)	39.7	First-Principles Calculation [2]
Shear Modulus (G)	26.5	First-Principles Calculation [2]
Young's Modulus (E)	67.4	First-Principles Calculation [2]
Dimensionless Ratios	Value	Method
Poisson's Ratio (ν)	0.27	First-Principles Calculation [2]
Pugh's Ratio (B/G)	1.50	First-Principles Calculation

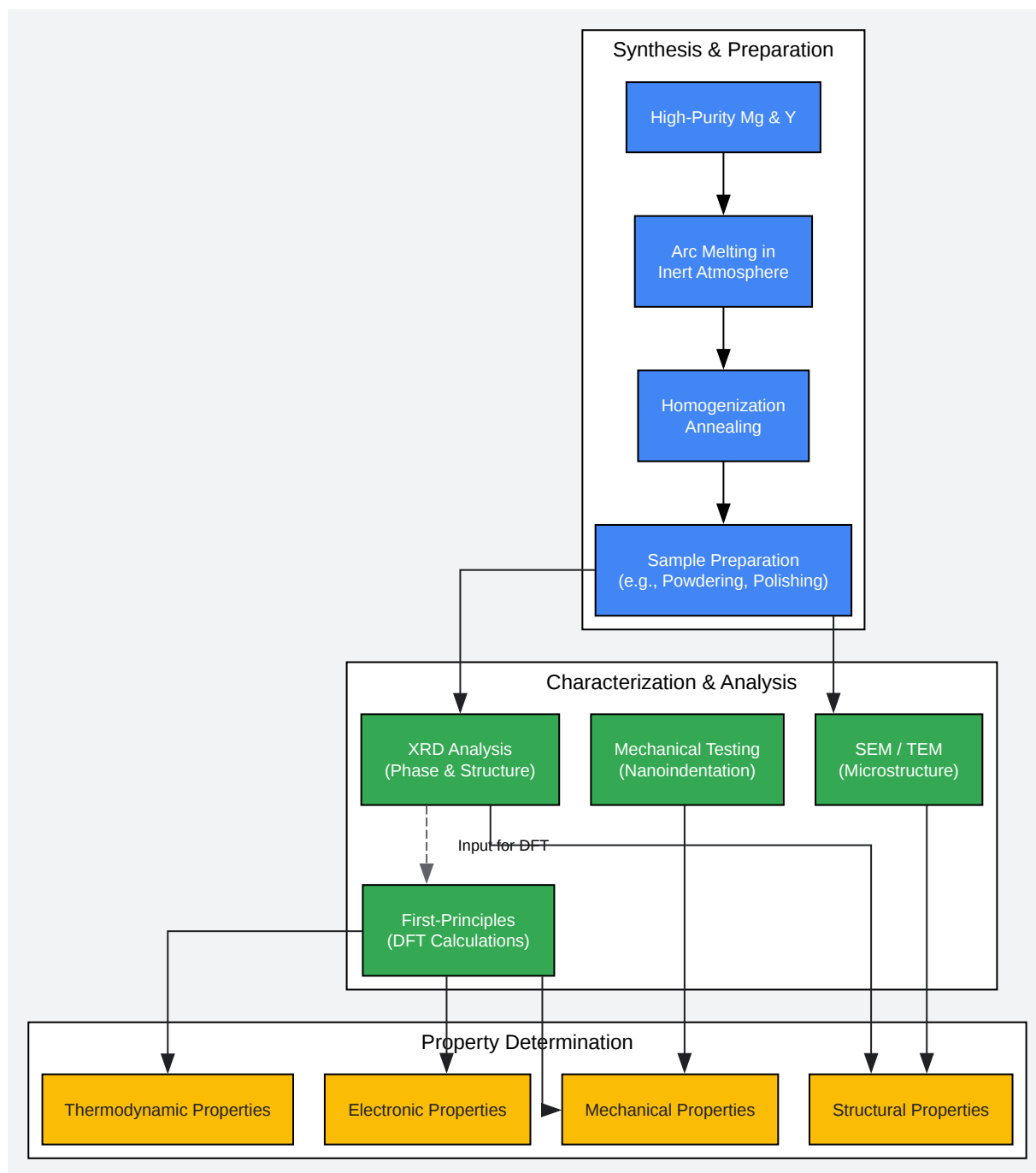
The Pugh's ratio (B/G) is a common indicator of ductility in materials. A value below 1.75 typically signifies brittle behavior, which is consistent with the nature of intermetallic compounds like Mg₂Y.

Section 4: Electronic Properties

The electronic structure of Mg₂Y explains the nature of its atomic bonding and its physical properties. Calculations of the electronic density of states (DOS) reveal the distribution of electronic states at different energy levels.^{[1][2]} The analysis indicates that Mg₂Y exhibits metallic characteristics, which is typical for intermetallic compounds. This metallic nature is a result of the absence of a band gap at the Fermi level, allowing for electronic conduction.

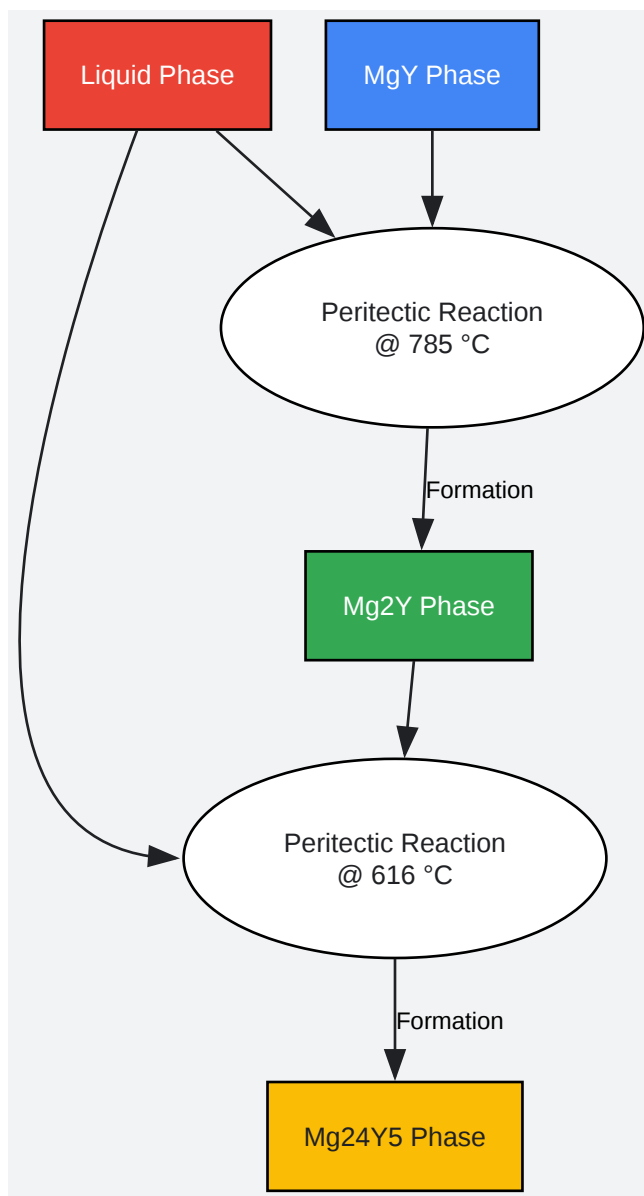
Section 5: Workflows and Logical Relationships

Visualizing the workflows for characterization and the fundamental relationships between phases provides a clearer understanding of the material.



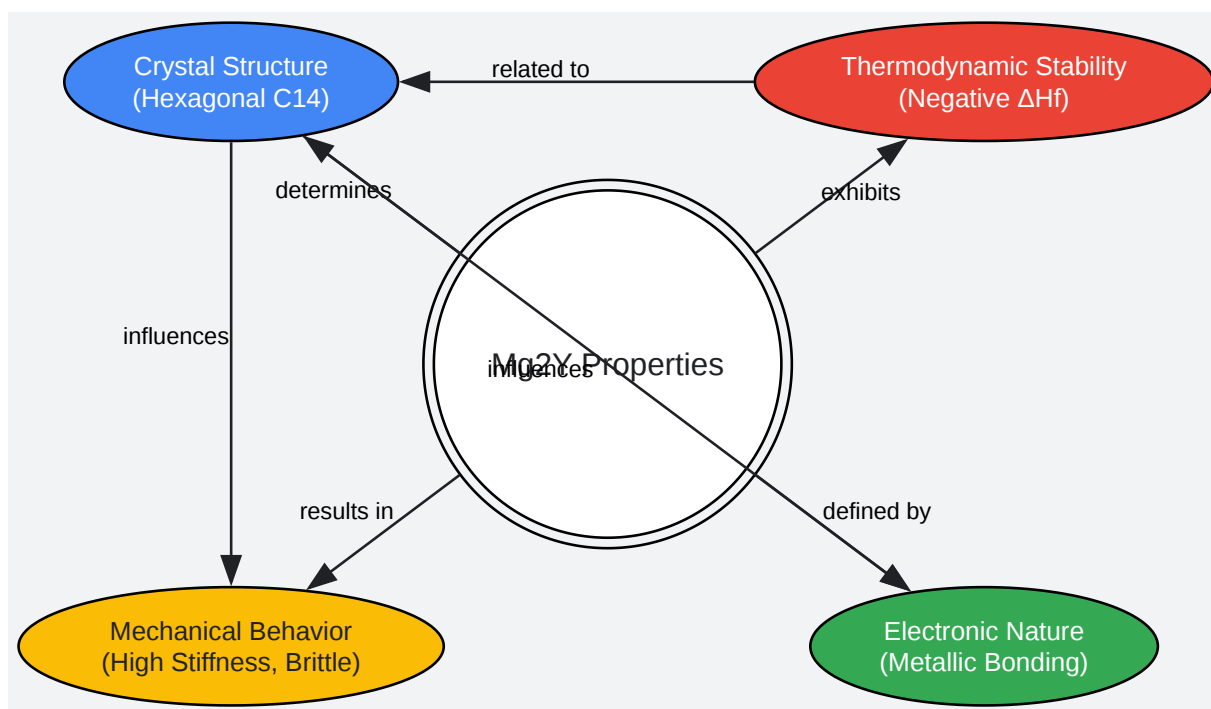
[Click to download full resolution via product page](#)

Caption: Experimental and computational workflow for characterizing Mg₂Y.



[Click to download full resolution via product page](#)

Caption: Formation sequence of Mg₂Y and Mg₂₄Y₅ in the Mg-Y system.



[Click to download full resolution via product page](#)

Caption: Interrelationship of core properties of the Mg₂Y compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Elastic and Electronic Properties of Mg₂Ca and Mg₂Y Phases | Scientific.Net [scientific.net]
- 2. researchgate.net [researchgate.net]
- 3. tecnologiammm.com.br [tecnologiammm.com.br]
- 4. researchgate.net [researchgate.net]
- 5. jmamg.com [jmamg.com]
- 6. researchgate.net [researchgate.net]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Section 1: Synthesis and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15489919#mg2y-intermetallic-compound-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com